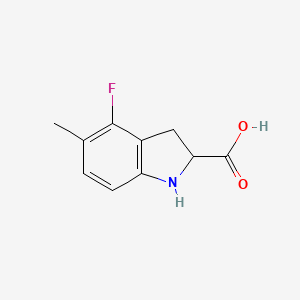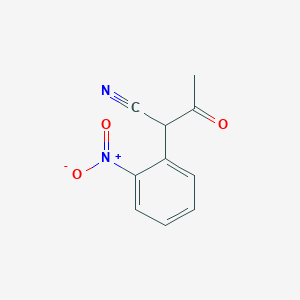
2-Fluoro-3-hydroxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3-hydroxybenzenesulfonamide is an organic compound with the molecular formula C6H6FNO3S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a fluorine atom at the second position and a hydroxyl group at the third position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-hydroxybenzenesulfonamide typically involves multiple steps. One common method starts with the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol. This intermediate undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene, which is then subjected to fluorination to yield 2-fluoro-3-nitrotoluene. Finally, the nitro group is reduced to an amine, and the sulfonamide group is introduced .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-3-hydroxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the sulfonamide group can undergo reduction.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups depending on the nucleophile .
Applications De Recherche Scientifique
2-Fluoro-3-hydroxybenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections due to its sulfonamide group.
Materials Science: The compound’s unique properties make it suitable for developing new materials with specific electronic or optical characteristics.
Biological Research: It can be used to study enzyme interactions and inhibition, particularly those involving sulfonamide-sensitive enzymes.
Mécanisme D'action
The mechanism of action of 2-Fluoro-3-hydroxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group acts as a competitive inhibitor of bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria. This inhibition disrupts the production of folic acid, leading to the inhibition of bacterial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-4-hydroxybenzenesulfonamide
- 2-Fluoro-5-hydroxybenzenesulfonamide
- 2-Fluoro-6-hydroxybenzenesulfonamide
Uniqueness
2-Fluoro-3-hydroxybenzenesulfonamide is unique due to the specific positioning of the fluorine and hydroxyl groups on the benzene ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C6H6FNO3S |
|---|---|
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
2-fluoro-3-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C6H6FNO3S/c7-6-4(9)2-1-3-5(6)12(8,10)11/h1-3,9H,(H2,8,10,11) |
Clé InChI |
BDVDJTCZVKQZHV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)S(=O)(=O)N)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13221441.png)

![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13221451.png)


![2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid](/img/structure/B13221480.png)


![[4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride](/img/structure/B13221496.png)



![2-(Difluoromethyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13221529.png)

